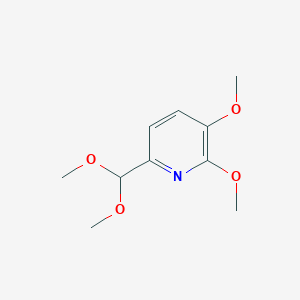

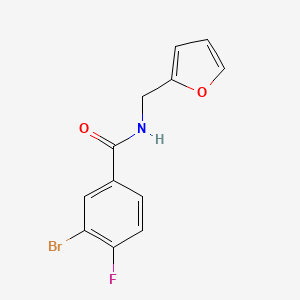

![molecular formula C10H15Cl2N5 B1451315 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride CAS No. 1185112-92-8](/img/structure/B1451315.png)

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride

Vue d'ensemble

Description

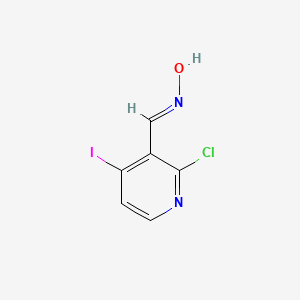

“3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is a chemical compound with the molecular formula C10H13N5·2HCl . It’s part of the pyrazolo[3,4-b]pyridine class of compounds, which are nitrogen-containing heterocycles . These compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline . This method provides the desired products with moderate to good yields . The strategy involves a sequential opening/closing cascade reaction .Molecular Structure Analysis

The molecular structure of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is based on the pyrazolo[3,4-b]pyridine scaffold . This scaffold is a fusion of pyridine systems, pyrazolopyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The molecular weight of “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” is 276.17 . Further physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Anticholinesterase Activity

Pyrazoline derivatives, including those incorporating piperidine units, have been synthesized and evaluated for their anticholinesterase effects. Piperidine derivatives, in particular, have shown promising results as inhibitors of cholinesterases, suggesting potential applications for the treatment of neurodegenerative disorders. The compounds have also been analyzed through in silico docking and ADME (Absorption, Distribution, Metabolism, and Excretion) studies, indicating reasonable oral bioavailability and the capability to interact with crucial residues within the acetylcholinesterase enzyme, making them valuable for further development as anticholinesterase agents (Altıntop, 2020).

Novel Heterocyclic Compounds Synthesis

Pyrazoline and piperidine compounds have also been utilized to develop novel heterocyclic compounds. These compounds have been synthesized and characterized as potential building blocks for further chemical synthesis. Notably, the structures of these novel compounds were confirmed through various spectroscopic methods, indicating their potential utility in diverse applications ranging from material science to pharmaceuticals (Matulevičiūtė et al., 2021).

Antibacterial and Antifungal Activities

Certain pyrazoline and piperidine compounds have been synthesized and tested for their antibacterial and antifungal properties. The antimicrobial potential of these compounds against various microorganisms showcases their possible applications in developing new antimicrobial agents (Sharma et al., 2017).

Antitumor Evaluation

Pyrazoline derivatives have been synthesized and evaluated for their antitumor properties. The compounds exhibited promising activities in cytotoxicity screenings, highlighting their potential as leads for the development of new cancer therapies (Hamama et al., 2013).

Orientations Futures

The future directions for “3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride” and similar compounds could involve further exploration of their bioactive properties . For example, compound C03, a pyrazolo[3,4-b]pyridine derivative, showed acceptable activity and inhibited the proliferation of the Km-12 cell line . It also possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . Therefore, these compounds have potential for further exploration .

Propriétés

IUPAC Name |

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-7(1)8-9-10(15-14-8)13-6-5-12-9;;/h5-7,11H,1-4H2,(H,13,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJNDTMFYFAPNTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C(=NN2)N=CC=N3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)

![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)

![[2-(3-Methyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1451240.png)

![2-Phenoxyethyl 2-[1-(2-bromoacetyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1451245.png)

![N-[2-(2-Fluoro-phenyl)-ethyl]-2-piperidin-4-yl-acetamide hydrochloride](/img/structure/B1451247.png)